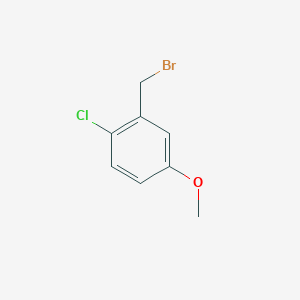

2-(Bromomethyl)-1-chloro-4-methoxybenzene

Description

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKLXXBWQJOXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499979 | |

| Record name | 2-(Bromomethyl)-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3771-13-9 | |

| Record name | 2-(Bromomethyl)-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-chloro-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene typically involves the bromination of 1-chloro-4-methoxybenzene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-chloro-4-methoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, forming 1-chloro-4-methoxybenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: The major product is 1-chloro-4-methoxybenzene.

Scientific Research Applications

2-(Bromomethyl)-1-chloro-4-methoxybenzene is used in various scientific research applications:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

Material Science: Used in the preparation of polymers and other advanced materials.

Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-chloro-4-methoxybenzene in chemical reactions involves the electrophilic nature of the bromomethyl group. This group can be attacked by nucleophiles, leading to substitution reactions. The presence of the chloro and methoxy groups can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states through electronic effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(Bromomethyl)-1-chloro-4-nitrobenzene

- 2-(Bromomethyl)-1-chloro-4-fluorobenzene

- 2-(Bromomethyl)-1-chloro-4-ethylbenzene

Uniqueness

2-(Bromomethyl)-1-chloro-4-methoxybenzene is unique due to the presence of the methoxy group, which can donate electron density through resonance, potentially increasing the reactivity of the bromomethyl group in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Biological Activity

2-(Bromomethyl)-1-chloro-4-methoxybenzene, with the chemical formula C8H8BrClO, is a halogenated aromatic compound that serves as an intermediate in organic synthesis. Its unique structure, featuring both bromine and chlorine substituents along with a methoxy group, suggests potential biological activity that merits investigation. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H8BrClO

- CAS Number : 3771-13-9

- Molecular Weight : 235.51 g/mol

The compound's structure allows it to participate in nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex organic molecules.

Anticancer Potential

Research into structurally related compounds indicates potential anticancer activity. For instance, halogenated benzene derivatives have been shown to inhibit cancer cell proliferation by interfering with critical cellular processes such as apoptosis and cell cycle regulation.

Case Study Example :

A study examining related compounds demonstrated that certain brominated aromatic compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

- Compound A : IC50 = 15 µM against pancreatic adenocarcinoma cells.

- Compound B : IC50 = 10 µM against breast cancer cells.

These findings suggest that this compound could similarly affect cancer cell viability due to its structural characteristics .

Toxicological Effects

The toxicological profile of halogenated compounds is crucial for assessing safety in potential therapeutic applications. Compounds like this compound may exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation of dosage and exposure levels in therapeutic contexts.

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | Pancreatic adenocarcinoma | TBD | TBD |

| Related Compound A | Breast cancer | 10 | Inhibition of growth |

| Related Compound B | Lung cancer | 12 | Induction of apoptosis |

Applications in Drug Development

The unique properties of this compound position it as a candidate for further research in drug development. Its ability to modify biological pathways through enzyme inhibition or receptor interaction could lead to novel therapeutic agents for treating cancers or other diseases characterized by dysregulated cellular processes.

Future Research Directions

Further studies are necessary to elucidate the precise biological mechanisms and potential therapeutic applications of this compound. Key areas for future research include:

- In vitro and in vivo studies to assess its anticancer efficacy.

- Toxicological assessments to determine safe usage levels.

- Structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Q & A

Basic: What are the recommended safety protocols when handling 2-(Bromomethyl)-1-chloro-4-methoxybenzene in laboratory settings?

Answer:

- PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to avoid skin/eye contact. Respiratory protection is advised in high-concentration environments .

- First Aid :

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth with water (if conscious) and seek immediate medical attention .

- Waste Management : Segregate waste and dispose via certified hazardous waste handlers to prevent environmental contamination .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Molecular Modeling : Use density functional theory (DFT) to calculate electron density maps, identifying electrophilic centers (e.g., bromomethyl group) prone to SN2 attacks .

- Transition-State Analysis : Simulate reaction pathways to evaluate steric hindrance from the methoxy group, which may influence reaction rates .

- Comparative Studies : Cross-validate predictions with experimental kinetics data from analogous compounds (e.g., 4-bromobenzyl chloride) .

Basic: What spectroscopic techniques are effective for characterizing the structural purity of this compound?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles (e.g., C-Br: ~1.9 Å) .

- Mass Spectrometry : Confirm molecular ion peaks (m/z ~235 for [M]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported melting points or purity levels of this compound?

Answer:

- Analytical Validation :

- Synthesis Reproducibility : Standardize reaction conditions (e.g., solvent, temperature) and purification methods (e.g., recrystallization in dichloromethane) .

Basic: What are optimal solvent systems for recrystallizing this compound?

Answer:

- Solvent Selection : Use dichloromethane or ethyl acetate due to moderate solubility (1–5 g/100 mL at 25°C), enabling slow crystallization for high-purity crystals .

- Gradient Cooling : Gradually reduce temperature from 40°C to 0°C to minimize inclusion of impurities .

Advanced: How does the methoxy group’s electronic environment influence regioselectivity in reactions?

Answer:

- Resonance Effects : The para-methoxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution at specific positions .

- Hammett Studies : Quantify substituent effects (σ values) to predict reaction sites. For example, methoxy (σ ~-0.27) directs electrophiles to ortho/para positions relative to bromomethyl .

- Steric Considerations : The bulky bromomethyl group may hinder reactions at adjacent positions, favoring meta-substitution in some cases .

Advanced: What methodologies are suitable for studying the compound’s stability under varying environmental conditions?

Answer:

- Accelerated Degradation Studies :

- Surface Reactivity : Analyze adsorption/desorption kinetics on silica or glass surfaces using microspectroscopic imaging .

Basic: How can researchers mitigate side reactions during functionalization of the bromomethyl group?

Answer:

- Reagent Choice : Use mild nucleophiles (e.g., NaN₃ in DMF) to minimize competing elimination or aromatic substitution .

- Temperature Control : Maintain reactions at 0–25°C to reduce thermal decomposition .

- Protecting Groups : Temporarily block the methoxy group (e.g., silylation) to prevent unwanted oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.